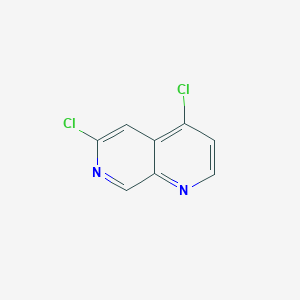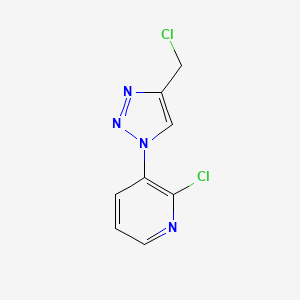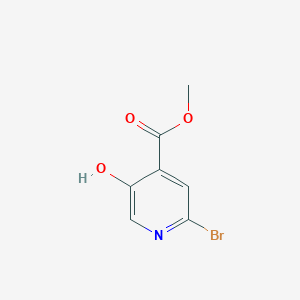![molecular formula C11H15N5 B1434392 4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1565048-62-5](/img/structure/B1434392.png)
4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Research has focused on synthesizing derivatives of pyrazolo[1,5-a]pyrazine, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][1,3]diazepine. These compounds have potential pharmaceutical interest and are synthesized through reactions with 1,3-biselectrophilic reagents or condensations involving triethyl orthoformate and activated methylene compounds (El‐Mekabaty, Mesbah, & Fadda, 2017).
Novel Compounds Synthesis
- Various azolo[1,5-a]pyrimidines, azolo[5,1-c]triazines, and benzo[b][l,4]diazepine have been synthesized from hydrazonoyl halides, hydroximoyl halides, heterocyclic amines, and other reagents. These novel compounds are characterized by their elemental and spectral data, highlighting their potential for diverse applications (Abdelhamid, Fahmi, & Baaiu, 2016).
Heterocyclic Compound Synthesis
- A general approach has been developed for synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, including compounds like tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one. This involves a regioselective strategy and oxirane ring-opening, demonstrating the versatility of this chemical structure in synthesizing complex heterocycles (Dzedulionytė, Veikšaitė, Morávek, Malinauskienė, Račkauskienė, Šačkus, Žukauskaitė, & Arbačiauskienė, 2022).
Structural Studies and Reactions
- Studies have explored the synthesis of 4-hydrazinyl-1,6-dihydropyrazolo[3,4-e][1,4]diazepines and their recyclization to produce compounds like 5-amino-4-(1,2,4-triazin-3-yl)-1H-pyrazoles, adding to the knowledge of chemical reactions and structural modifications of these compounds (Kemskii, Bol’but, & Vovk, 2015).
Safety and Hazards
Mecanismo De Acción
In terms of their mode of action, these compounds often interact with their targets through a process known as intermolecular charge transfer (ICT), where electron-donating groups (EDGs) at certain positions on the fused ring can improve both the absorption and emission behaviors .
The environment can also influence the action of these compounds. For example, the presence of electron-withdrawing groups (EWGs) at certain positions on the fused ring can result in lower absorption/emission intensities .
Propiedades
IUPAC Name |
4-(1,4-diazepan-1-yl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5/c1-3-12-5-8-15(7-1)11-10-2-4-14-16(10)9-6-13-11/h2,4,6,9,12H,1,3,5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGPHPBVUZLQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CN3C2=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)





![1,1-Difluoro-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B1434332.png)